molecular formula C21H33NO5 B4076526 Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane

Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane

Cat. No.: B4076526
M. Wt: 379.5 g/mol
InChI Key: ITCXPZPHOUDHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane is a complex organic compound that combines the properties of oxalic acid and a substituted azepaneIt is a white crystalline solid that forms a colorless solution in water . The compound 1-[4-(4-propan-2-ylphenoxy)butyl]azepane is an azepane derivative, which is a seven-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.

  • Preparation of 1-[4-(4-propan-2-ylphenoxy)butyl]azepane

      Step 1: Synthesis of 4-(4-propan-2-ylphenoxy)butyl bromide by reacting 4-propan-2-ylphenol with 1,4-dibromobutane in the presence of a base.

      Step 2: Nucleophilic substitution reaction between 4-(4-propan-2-ylphenoxy)butyl bromide and azepane to form 1-[4-(4-propan-2-ylphenoxy)butyl]azepane.

  • Coupling with Oxalic Acid

      Step 3: The final step involves the coupling of 1-[4-(4-propan-2-ylphenoxy)butyl]azepane with oxalic acid under suitable reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of oxalic acid typically involves the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide as a catalyst . The production of 1-[4-(4-propan-2-ylphenoxy)butyl]azepane on an industrial scale would likely follow similar synthetic routes as described above, with optimization for large-scale reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.

    Reduction: Oxalic acid can be reduced to formic acid under specific conditions.

    Substitution: The azepane moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, vanadium pentoxide.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Formic acid.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane involves its interaction with specific molecular targets. Oxalic acid can act as a chelating agent, binding to metal ions and affecting their biological availability . The azepane moiety may interact with various enzymes and receptors, influencing their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Oxalyl chloride: A derivative of oxalic acid used in organic synthesis.

    Disodium oxalate: A salt of oxalic acid used in analytical chemistry.

    Calcium oxalate: A naturally occurring compound found in plants.

Properties

IUPAC Name

oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.C2H2O4/c1-17(2)18-9-11-19(12-10-18)21-16-8-7-15-20-13-5-3-4-6-14-20;3-1(4)2(5)6/h9-12,17H,3-8,13-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCXPZPHOUDHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane
Reactant of Route 3
Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane
Reactant of Route 4
Reactant of Route 4
Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane
Reactant of Route 5
Reactant of Route 5
Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane
Reactant of Route 6
Reactant of Route 6
Oxalic acid;1-[4-(4-propan-2-ylphenoxy)butyl]azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.